molecular formula C3F6O B1215417 Hexafluoropropylene oxide CAS No. 428-59-1

Hexafluoropropylene oxide

Cat. No. B1215417
CAS RN: 428-59-1
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

HFPO is synthesized from hexafluoropropene (HFP) and oxygen, using hexafluoropropane as a solvent. The synthesis process is influenced by the ratios of HFP to oxygen and solvent, as well as by the temperature. This reaction demonstrates first-order kinetics for hexafluoropropene with an activation energy of 80.9 kJ/mol at temperatures between 110°C and 125°C and a pressure of 3 MPa (Ods Substitutes, 2008). Another approach utilizes hexafluoropropylene, sodium hypochlorite, 1,1,2-trichlorotrifluoroethane, and trioctylmethylammonium chloride, showcasing a high conversion and selectivity under optimized conditions (Y. Hon, 2015).

Molecular Structure Analysis

The molecular structure of HFPO includes a three-carbon backbone with six fluorine atoms and an epoxide group, contributing to its reactive nature. This structure facilitates various chemical reactions, including polymerization and functionalization processes. The electronic configuration and spatial arrangement of atoms in HFPO are crucial for its chemical behavior, serving as a key intermediate in synthesizing fluorinated materials with desired properties.

Chemical Reactions and Properties

HFPO undergoes various chemical reactions due to its epoxide group and the presence of fluorine atoms. It participates in ring-opening reactions, polymerization, and serves as a precursor for fluorinated alcohols and acids. Novel reactions of HFPO include its transformation into bromofluoro esters through a reaction with lithium bromide/zinc bromide and primary and secondary alcohols (P. Coe, M. Löhr, C. Rochín, 1998).

Physical Properties Analysis

The physical properties of HFPO, such as boiling point, melting point, and solubility, are significantly influenced by its molecular structure. The presence of fluorine atoms imparts high chemical and thermal stability, while the epoxide group increases reactivity. These properties make HFPO a versatile intermediate in various industrial applications.

Chemical Properties Analysis

HFPO's chemical properties are characterized by its reactivity towards nucleophiles, including water, alcohols, and amines, facilitating a wide range of chemical transformations. Its stability under various conditions and the ability to participate in polymerization reactions make it an essential compound in the production of fluorinated polymers and surfactants.

  • Ods Substitutes. (2008). Kinetics on the Synthesis of Hexafluoropropylene Oxide. Chemical Reaction Engineering and Technology. Link to paper.
  • Y. Hon. (2015). Synthesis of Hexafluoropropylene Oxide and its Reaction Mechanism. Journal of Chemical Engineering of Chinese Universities. Link to paper.
  • P. Coe, M. Löhr, C. Rochín. (1998). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. Journal of The Chemical Society-perkin Transactions 1. Link to paper.

Scientific Research Applications

Electrochemical Treatment and Water Purification

Hexafluoropropylene oxide dimer acid (HFPO-DA), a derivative of hexafluoropropylene oxide (HFPO), is studied for its removal from water. HFPO-DA, known as GenX, is a persistent chemical challenging to degrade due to its robust carbon-fluorine bonds. Research demonstrates efficient removal using a combination of nanofiltration and electrochemical oxidation. Nanofiltration membranes like NF90 can remove 99.5% of HFPO-DA from contaminated water, while subsequent electrochemical treatment significantly reduces energy and electrode costs. This method offers a sustainable and cost-effective solution for eliminating HFPO-DA and similar substances from water sources (Pica et al., 2019).

Degradation and Environmental Risk

HFPO oligomer acids, including HFPO dimer, trimer, and tetramer acids (HFPO-DA, HFPO-TA, and HFPO-TeA), are PFOA alternatives used in fluoropolymer production. These compounds have been detected globally in water sources and pose a higher ecological risk than PFOA. HFPO-DA, in particular, resists oxidation, making its removal more challenging. Studies have shown that HFPO-TA and HFPO-TeA can be oxidized using UV/persulfate due to their different molecular configurations. However, this process risks generating HFPO-DA as a byproduct. Conversely, a UV/sulfite system effectively degrades HFPO-TA and HFPO-TeA without byproduct accumulation. Thus, a combination of nanofiltration and UV/sulfite reduction is proposed as a viable approach for removing HFPO oligomer acids from drinking water (Bao et al., 2020).

Industrial Applications and Polymer Synthesis

HFPO is used in various industrial applications, particularly in the synthesis of polymers. Research in this area focuses on understanding the polymerization processes of HFPO, leading to the creation of polymers with exceptional thermal and chemical resistance. These polymers can undergo a range of chemical reactions at their acyl fluoride end groups, facilitating the synthesis of high polymers for specialized applications. Mechanistic and kinetic studies provide insights into the conditions needed for the controlled synthesis of poly-HFPO and its derivatives, which have significant industrial potential (Hill, 1974).

Destruction of Chemical Warfare Agents

Research also explores the use of HFPO in the destruction of chemical warfare agent mimics. Nanoscale magnesium oxide powders can destructively adsorb HFPO, producing compounds like MgF2, CO, CO2, and graphite. This reaction, effective at specific temperatures and surface oxide-to-HFP ratios, holds potential for neutralizing hazardous substances, including chemical warfare agents, through environmentally friendly methods (Lucas & Klabunde, 1999).

Safety And Hazards

Hexafluoropropylene oxide can cause frostbite upon contact with the liquid. Its vapors are heavier than air and can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket .

Future Directions

Hexafluoropropylene oxide is a versatile chemical compound used in various industries, with applications ranging from non-stick coatings to firefighting foams and refrigerants. The market for HFPO is driven by the demand for innovative solutions in these industries, while also facing challenges related to environmental regulations and safety concerns .

properties

IUPAC Name

2,2,3-trifluoro-3-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFXOWRDDHCDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O
Record name HEXAFLUOROPROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75266-03-4, 25038-02-2
Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75266-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(hexafluoropropylene oxide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6029177
Record name Trifluoro(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO]
Record name HEXAFLUOROPROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoro(trifluoromethyl)oxirane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7584
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

-18 °F at 760 mmHg (NTP, 1992)
Record name HEXAFLUOROPROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Hexafluoropropylene oxide

CAS RN

428-59-1, 25038-02-2
Record name HEXAFLUOROPROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexafluoropropylene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoro(trifluoromethyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoro(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro(trifluoromethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexafluoropropylene oxide, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROPROPYLENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIFLUORO(TRIFLUOROMETHYL)OXIRANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-200 °F (NTP, 1992)
Record name HEXAFLUOROPROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/844
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar, a pressure gauge, a nozzle for a thermocouple, a cooling device, a nozzle (A) for sampling and a nozzle (B) for supplying a reaction solution and withdrawing a reaction product was charged with 160 ml of an F-113 solution containing 0.580 g (1.44 millimoles) of TOMAC and 70 ml of an aqueous sodium hypochlorite solution with an available chlorine content of 6% containing 1.5% by weight of sodium hydroxide. After the contents of the reactor were cooled to -5° C., 4.20 g of hexafluoropropylene cooled to -5° C. were charged in the reactor and the reactants were vigorously stirred to initiate reaction. During the reaction, the reactor was cooled so as to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexafluoropropylene oxide

Citations

For This Compound
3,210
Citations
JT Hill - Journal of Macromolecular Science—Chemistry, 1974 - Taylor & Francis
Mechanistic and kinetic studies of the polymerization of hexafluoropropylene oxide (HFPO) initiated by monofunctional and difunctional liquid catalysts have led to a working …
Number of citations: 55 www.tandfonline.com
RC Kennedy, JB Levy - Journal of Fluorine Chemistry, 1976 - Elsevier
The Kinetics of the pyrolysis of hexafluoropropylene oxide, HFPO, were studied so that studies of S H 2 reactions by fluorine atoms [1] could be extended to the fluorine atom-HFPO …
Number of citations: 45 www.sciencedirect.com
M Koyama, M Akiyama, K Kashiwagi… - Macromolecular …, 2022 - Wiley Online Library
The synthesis of a CF 3 ‐rich perfluoropolyether (PFPE) is achieved via the fluoride‐catalyzed reaction of hexafluoropropylene oxide (HFPO) with (trifluoromethyl)trimethylsilane (…
Number of citations: 1 onlinelibrary.wiley.com
JL Howell, N Lu, EW Perez, CM Friesen, I Novak… - Journal of fluorine …, 2004 - Elsevier
… on the polymerization of hexafluoropropylene oxide, there have been many papers on functionalized PFPEs. We have found that the reaction of poly-hexafluoropropylene oxide (HFPO) …
Number of citations: 23 www.sciencedirect.com
J Wang, X Song, J Shen, G Yang, H Huang - Applied Surface Science, 2012 - Elsevier
… Gleason [10], [11] introduced a novel CVD technique that deposited directly PTFE-like films onto a cool substrate from hexafluoropropylene oxide (HFPO) precursor decomposed onto …
Number of citations: 61 www.sciencedirect.com
F Intranuovo, E Sardella, P Rossini… - Chemical Vapor …, 2009 - Wiley Online Library
Smooth and micro/nano‐structured fluorocarbon coatings are obtained by radio frequency (RF), 13.56 MHz, glow discharges fed with hexafluoropropylene oxide (C 3 F 6 O, HFPO) both …
Number of citations: 49 onlinelibrary.wiley.com
AI Safonov, VS Sulyaeva, EY Gatapova, SV Starinskiy… - Thin Solid Films, 2018 - Elsevier
… The precursor gas was a mixture consisting of Hexafluoropropylene oxide and 1.3% of argon produced by LLC “Polymer Kirov-Chepetsk Chemical Plant” (TU standard 95-783-80), …
Number of citations: 40 www.sciencedirect.com
A Wróblewska, E Milchert… - Organic Process Research …, 2010 - ACS Publications
A method for pressure oxidation of hexafluoropropylene (HFP) with oxygen to hexafluoropropylene oxide (HFPO) has been presented. The oxidation was carried out in a periodically …
Number of citations: 10 pubs.acs.org
L Mullin, DR Katz, N Riddell, R Plumb… - TrAC Trends in …, 2019 - Elsevier
Emerging per- and polyfluorinated compounds (PFAS) compounds are of increasing interest for environmental monitoring, one being hexafluoropropylene oxide-dimer acid (HFPO-DA), …
Number of citations: 55 www.sciencedirect.com
SV Kostjuk, E Ortega, F Ganachaud, B Améduri… - …, 2009 - ACS Publications
… The anionic ring-opening polymerization of hexafluoropropylene oxide using the … livingness of the polymerization of the hexafluoropropylene oxide with KF/tetraglyme catalytic system …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.